![molecular formula C20H18F3N3O B2736474 N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide CAS No. 1421526-03-5](/img/structure/B2736474.png)
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide
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Description
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown promise in the treatment of various types of cancer. In
Scientific Research Applications
Antipsychotic Agent Research
A series of 2-phenyl-4-(aminomethyl)imidazoles, which are structurally related to the title compound, were designed as conformationally restricted analogs of dopamine D2 selective benzamide antipsychotics. These compounds were synthesized and tested for their ability to block dopamine D2 receptor binding, indicating potential applications in the development of antipsychotic agents (Thurkauf et al., 1995).
Antimicrobial and Synthetic Applications
Thiosemicarbazide derivatives, incorporating an imidazole ring system, have been used as precursors for synthesizing various heterocyclic compounds, demonstrating significant antimicrobial activity. This research highlights the utility of imidazole-containing compounds in the synthesis of targeted heterocyclic compounds with potential antimicrobial applications (Elmagd et al., 2017).
Cardiac Electrophysiological Activity
N-substituted imidazolylbenzamides, related to the title compound, have been synthesized and evaluated for their cardiac electrophysiological activity, showing potency comparable to known class III agents. This research suggests the potential application of these compounds in developing treatments for arrhythmias (Morgan et al., 1990).
Material Science: Polyimide Synthesis
In the field of material science, a novel triaryl imidazole-containing diamine was synthesized for the preparation of aromatic polyimides with pendent triaryl imidazole moieties. These polyimides demonstrated excellent solubility, thermal stability, and electrical properties, indicating their potential application in advanced material technologies (Rafiee & Rasekh, 2017).
Organic Synthesis Methodology
Research on the synthesis of N-substituted-4-(1H-imidazol-1-yl)benzamides showcased a novel approach to coupling aryl halides with imidazoles using copper catalysis. This methodology presents a significant advancement in the synthesis of N-arylimidazoles, offering a new tool for organic chemists in constructing complex molecules (Kiyomori, Marcoux, & Buchwald, 1999).
properties
IUPAC Name |
N-[3-(2-phenylimidazol-1-yl)propyl]-2-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O/c21-20(22,23)17-10-5-4-9-16(17)19(27)25-11-6-13-26-14-12-24-18(26)15-7-2-1-3-8-15/h1-5,7-10,12,14H,6,11,13H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDJPNZPHSREOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)-2-(trifluoromethyl)benzamide |
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